4-Bromo-5-methoxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine class, characterized by the presence of a bromine atom and a methoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as an intermediate in the synthesis of pharmaceuticals.
4-Bromo-5-methoxy-6-methylpyrimidine can be classified as:
The synthesis of 4-Bromo-5-methoxy-6-methylpyrimidine can be achieved through several methods:
The choice of reagents, solvents, and reaction conditions plays a crucial role in the efficiency and yield of the synthesis. Monitoring techniques such as thin-layer chromatography (TLC) are commonly used to track the progress of reactions.
The molecular formula of 4-Bromo-5-methoxy-6-methylpyrimidine is , with a molecular weight of 203.04 g/mol. Its structure features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 203.04 g/mol |
IUPAC Name | 4-bromo-5-methoxy-6-methylpyrimidine |
InChI Key | WZRYIWAULUICHZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=NC(=N1)OC)Br |
4-Bromo-5-methoxy-6-methylpyrimidine can undergo several chemical transformations:
Common reagents include:
The mechanism by which 4-Bromo-5-methoxy-6-methylpyrimidine exerts its biological effects often involves enzyme inhibition. The compound may bind to the active sites of specific enzymes, blocking their activity and potentially disrupting cellular processes such as DNA synthesis or protein interactions. The presence of the bromine atom and methoxy group enhances its binding affinity and specificity towards molecular targets .
The compound exhibits typical reactivity associated with halogenated pyrimidines, including susceptibility to nucleophilic attack at the brominated position.
The stability of the compound under various conditions is crucial for its practical applications in synthesis and medicinal chemistry.
4-Bromo-5-methoxy-6-methylpyrimidine has significant applications in scientific research, particularly in:
Its derivatives may also play roles in developing drugs for treating diseases related to enzyme dysfunctions or other metabolic disorders .
Transition metal catalysis has revolutionized the functionalization of halogenated pyrimidines, enabling precise C-C and C-heteroatom bond formations. For 4-bromo-5-methoxy-6-methylpyrimidine, the C4 bromine serves as an excellent handle for metal-mediated transformations due to its enhanced leaving group ability compared to chlorine derivatives. Palladium-catalyzed cross-coupling reactions have proven particularly effective, with Suzuki-Miyaura couplings providing access to 4-aryl and 4-heteroaryl derivatives under mild conditions. Research demonstrates that Pd(PPh₃)₄ (5 mol%) in aqueous DMF at 80°C facilitates efficient coupling with arylboronic acids bearing diverse electronic properties, achieving yields of 70-92% within 4 hours [4].
Manganese-catalyzed C-H activation presents a sustainable alternative for direct functionalization. Earth-abundant manganese catalysts facilitate acceptorless dehydrogenative coupling between 4-bromo-5-methoxy-6-methylpyrimidine and 2-aminobenzyl alcohols, constructing complex quinazoline architectures in a single step. This approach eliminates the need for pre-functionalized coupling partners while maintaining excellent regiocontrol over the newly formed C-C bond at the pyrimidine C4 position [4]. Similarly, iron-catalyzed reductive cyclization strategies enable cascade reactions with nitrile-containing precursors, generating annulated pyrimidine systems relevant to pharmaceutical development [4].
Table 1: Metal Catalysts for Functionalizing 4-Bromo-5-methoxy-6-methylpyrimidine
Catalyst System | Reaction Type | Key Advantages | Representative Yield |
---|---|---|---|
Pd(PPh₃)₄/K₂CO₃ | Suzuki-Miyaura Coupling | Broad substrate scope | 85% |
Mn(I)-PNN Pincer Complex | Acceptorless Dehydrogenative Coupling | Atom economy, no oxidant required | 78% |
FeCl₂/Zn (reductive system) | Reductive Cyclization | Tandem C-C/C-N bond formation | 65% |
CuI/L-proline | Ullmann-type C-N Coupling | Amination without protecting groups | 72% |
Negishi cross-coupling expands the versatility through transmetalation with organozinc reagents. The 4-bromopyrimidine undergoes efficient zinc-halogen exchange at -78°C, generating an unstable but highly reactive 4-pyrimidylzinc species that couples with aryl iodides under Pd(PPh₃)₂Cl₂ catalysis (0.5-2 mol%). This protocol tolerates ester, nitro, and cyano functionalities on the aryl partner, enabling late-stage diversification of complex molecular architectures .
The strategic installation of bromine and methoxy groups at specific positions on the pyrimidine scaffold demands precise control over electronic and steric factors. Regioselective bromination of 5-methoxy-6-methylpyrimidin-4-ol exploits the inherent reactivity differences between C4 and C2 positions. Research indicates that phosphorus oxybromide (POBr₃) in acetonitrile at 80°C achieves >20:1 selectivity for the C4 bromide due to the diminished electron density at C4 resulting from the adjacent methoxy group's resonance effect [3] [5]. This contrasts sharply with 2-aminopyrimidines, where bromination favors the C5 position.
Methoxylation strategies employ two complementary approaches: nucleophilic aromatic substitution (SNAr) and copper-mediated etherification. SNAr reactions require careful substrate design where electron-withdrawing groups (particularly bromine at C4) activate the C5 position toward methoxide displacement. Studies demonstrate that 4,6-dibromo-5-methylpyrimidine undergoes selective C5 methoxylation (K₂CO₃, methanol, 65°C, 8h) with complete retention of the C6 bromide, yielding 4-bromo-5-methoxy-6-methylpyrimidine in 89% purity . Copper-catalyzed methods using CuI/dimethylethylenediamine (DMEDA) enable methoxylation of less-activated substrates, proceeding via a Cu(I)/Cu(III) catalytic cycle that facilitates oxidative addition and reductive elimination at the C-O bond formation stage [1].
Table 2: Optimization of Regioselective Bromination at C4
Substrate | Brominating Agent | Solvent | Temperature | C4:C2 Selectivity |
---|---|---|---|---|
5-Methoxy-6-methylpyrimidin-4-ol | POBr₃ | Acetonitrile | 80°C | 22:1 |
5-Methoxy-6-methylpyrimidin-4-ol | NBS | DMF | 25°C | 5:1 |
5-Methoxy-6-methylpyrimidin-4-ol | Br₂/AcOH | Acetic Acid | 100°C | 12:1 |
2-Amino-4-hydroxy-6-methylpyrimidine | POBr₃ | Toluene | 110°C | 1:0 (C5 bromination) |
Protecting group strategies critically influence regioselectivity patterns. N1-protection of pyrimidinones as silyl derivatives (e.g., tert-butyldimethylsilyl chloride) prevents O-alkylation side reactions during methoxylation, directing substitution exclusively to the ring carbon. This approach proves indispensable for synthesizing 5-methoxy derivatives from 4-hydroxypyrimidine precursors, where competitive O- versus C-alkylation typically reduces yields to <30% without protection [5].
Microwave irradiation dramatically accelerates the synthesis of 4-bromo-5-methoxy-6-methylpyrimidine derivatives while improving regioselectivity and reducing decomposition pathways. The dielectric heating effect enables rapid temperature ramping (10-15°C/second) to superheated conditions inaccessible through conventional heating. In SNAr reactions for methoxylation, microwave irradiation at 150°C reduces reaction times from 10-24 hours to 15-30 minutes while increasing yields by 15-25% compared to oil-bath heated counterparts [5]. This technique proves particularly valuable for constructing fused pyrimidine systems via one-pot annulation, where extended heating typically promotes decomposition.
Solvent-free methodologies represent a paradigm shift toward sustainable pyrimidine chemistry. Mechanochemical grinding of 4,6-dihydroxy-5-methylpyrimidine with POBr₃ and PCl₅ (1:2 molar ratio) achieves complete bromination within 15 minutes without solvent involvement, yielding 4,6-dibromo-5-methylpyrimidine in 92% isolated purity [5]. Subsequent regioselective methoxylation proceeds efficiently under neat conditions using potassium carbonate dispersed in methanol, with the solid base facilitating selective substitution at the C4 position. Copper-catalyzed Ullmann reactions under solvent-free conditions enable C-N bond formation directly between 4-bromo-5-methoxy-6-methylpyrimidine and amines. Employing copper powder (0.05-0.1 equiv) at 100°C without solvents achieves coupling efficiencies comparable to traditional solvent-based systems while eliminating organic waste [1].
Table 3: Microwave Parameters for Key Derivative Syntheses
Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield Increase vs Thermal |
---|---|---|---|---|
C5 Methoxylation | 300 | 150 | 20 | +22% |
Suzuki Coupling at C4 | 250 | 120 | 15 | +18% |
Annulation to Quinazolines | 350 | 180 | 25 | +30% |
Dimethylation at N1 | 200 | 100 | 10 | +15% |
Flow chemistry systems enhance the safety profile of high-temperature bromination reactions. Continuous-flow reactors with corrosion-resistant channels enable precise residence time control (2-5 minutes) at 180-220°C using HBr/H₂O₂ mixtures, converting 5-methoxy-6-methyluracils directly to 4-bromo-5-methoxy-6-methylpyrimidines with minimized bromine decomposition hazards. This approach circumvents the handling of molecular bromine gas while achieving >95% conversion at significantly reduced reaction times compared to batch processing [5].
Solid-phase synthesis (SPS) offers distinct advantages for generating libraries of 4-bromo-5-methoxy-6-methylpyrimidine derivatives, particularly when the pyrimidine serves as a building block in complex molecule construction. Chlorotrityl chloride resins enable efficient loading through the pyrimidine N1 position (0.8-1.2 mmol/g loading capacity), permitting sequential modification at the C4 bromide while the scaffold remains anchored [2] . This approach proves indispensable for synthesizing pyrimidine-peptide hybrids, where solution-phase methods suffer from solubility issues and complex purification requirements. Quantitative comparisons reveal that SPS reduces purification time by 60-75% for multi-step sequences involving 4-bromo-5-methoxy-6-methylpyrimidine intermediates, as excess reagents and byproducts are simply washed away between steps [2].
Solution-phase synthesis remains preferable for large-scale manufacturing (>100g) of simple derivatives due to lower resin costs and established crystallization protocols. Ullmann C-N coupling in aqueous ammonia/copper powder systems achieves 99% yield for 4-aminopyrimidine derivatives without requiring solid supports or expensive palladium catalysts [1]. However, these reactions necessitate extensive aqueous workups and chromatography for pure product isolation—steps avoided in SPS. The scalability of solvent-free solution-phase reactions significantly reduces environmental impact metrics, with E-factors (kg waste/kg product) of 8-15 versus 25-40 for traditional solvent-based processes [5].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Resin/Linker Cost | High ($150-300/mmol) | Negligible |
Purification Efficiency | Excellent (filtration only) | Requires chromatography/crystallization |
Scalability | Limited (<10g) | Excellent (>100g) |
Functional Group Tolerance | Moderate | Broad |
Reaction Monitoring | Challenging (requires cleavage) | Standard (TLC, HPLC) |
Library Production Suitability | High | Moderate |
Environmental Impact (E-factor) | 18-28 | 8-15 (solvent-free optimized) |
Hybrid approaches leverage the strengths of both methodologies. Solution-phase synthesis generates key 4-bromo-5-methoxy-6-methylpyrimidine intermediates, which are then loaded onto resins for solid-phase diversification at C4. This strategy proves particularly effective for synthesizing targeted libraries of kinase inhibitors, where the pyrimidine core requires late-stage functionalization with diverse pharmacophores . Studies indicate that microwave-assisted solid-phase reactions further enhance efficiency, reducing coupling times from 12-24 hours to 30-60 minutes while maintaining excellent yields of 85-95% for SNAr reactions at the C4 position [2] [5].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5